![molecular formula C11H10N4O2 B2752735 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034254-67-4](/img/structure/B2752735.png)
6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest in recent years . Various methods for the synthesis of pyrimidines are described in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact structure of “6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can vary widely depending on the specific compound and conditions. In general, these compounds can participate in a variety of reactions due to the presence of multiple reactive sites .Scientific Research Applications
Toxicological Monitoring and Environmental Exposure
- Studies have explored the metabolism and detection of related pyrimidine derivatives in human urine as biomarkers for exposure to specific substances, such as insecticides, highlighting their importance in toxicological monitoring and environmental exposure assessments (Hardt, Appl, Angerer, 1999).
Therapeutic Applications and Metabolic Effects
- Research into allopurinol, a compound structurally similar to the query, provides insights into its efficacy in reducing hyperuricemia and preventing uric acid nephropathy, illustrating the therapeutic potential of pyrimidine derivatives in managing metabolic disorders (Krakoff, Murphy, 1968).
Oxidative Stress and Neurodegenerative Diseases
- Investigations into oxidative DNA damage in the context of Alzheimer's disease have utilized pyrimidine bases to quantify damage, underscoring the role of such compounds in studying the mechanisms of neurodegenerative diseases (Gabbita, Lovell, Markesbery, 1998).
Cancer Research and Drug Metabolism
- The metabolism of anticancer agents, such as HSP90 inhibitors, involves pyrimidine derivatives, demonstrating their significance in understanding the pharmacokinetics and dynamics of cancer treatment (Xu, Woodward, Dai, Prakash, 2013).
Dietary Carcinogens and Human Health
- Research into the metabolic activation of dietary carcinogens in smokers, involving pyridine and pyrimidine analogs, highlights the impact of these compounds on human health and the importance of metabolic pathways in assessing cancer risk (Stepanov, Upadhyaya, Carmella, Feuer, Jensen, Hatsukami, Hecht, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-oxo-N-(pyridin-3-ylmethyl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-10-4-9(14-7-15-10)11(17)13-6-8-2-1-3-12-5-8/h1-5,7H,6H2,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDAQLKWLAABRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide |
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